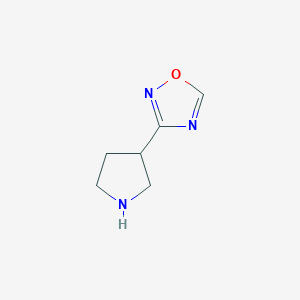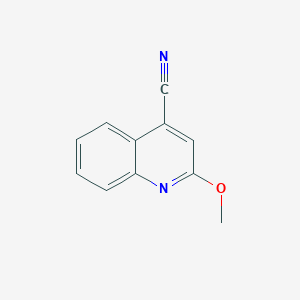
2-Methoxyquinoline-4-carbonitrile
説明
2-Methoxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder that is stored at room temperature .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Quinoline Derivatives in Corrosion Inhibition
Studies have focused on the role of quinoline derivatives, including compounds like 2-Methoxyquinoline-4-carbonitrile, in inhibiting corrosion of metals like iron. Computational methods have been employed to understand their adsorption behaviors and corrosion inhibition efficiencies, indicating that these compounds can form protective layers on metal surfaces, thus mitigating corrosion. This is critical for industries that rely on the longevity and integrity of metal structures and components (Erdoğan et al., 2017), (Singh et al., 2016), (Verma et al., 2015).
Antimicrobial and Antifungal Properties
Antimicrobial Activity of Quinoline Derivatives
Research has also highlighted the antimicrobial and antifungal properties of various quinoline derivatives. These compounds have shown promising activities against a range of bacteria and fungi, marking their potential in developing new antimicrobial agents. This opens pathways for the development of new drugs and treatments in the fight against drug-resistant strains of bacteria and fungi (Hagrs et al., 2015), (Rbaa et al., 2019).
Inhibition of Tyrosine Kinase Activity
Tyrosine Kinase Inhibitors for Cancer Treatment
Some quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, pivotal in the signaling pathways of many types of cancer. These findings highlight the potential of these compounds in developing targeted cancer therapies, with some derivatives already advancing to clinical trials (Wissner et al., 2003), (Berger et al., 2005).
Safety and Hazards
The safety information for 2-Methoxyquinoline-4-carbonitrile indicates that it is potentially harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and rinsing mouth if swallowed .
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular levels .
特性
IUPAC Name |
2-methoxyquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZANBBKOOLJQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718597 | |
| Record name | 2-Methoxyquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855165-19-4 | |
| Record name | 2-Methoxyquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


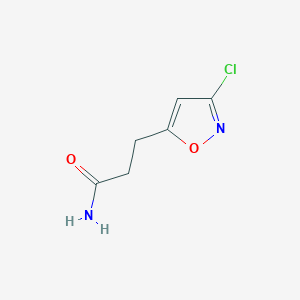
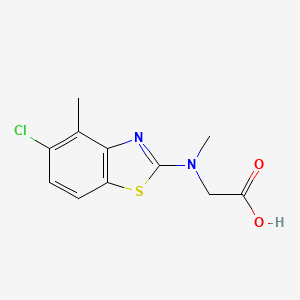



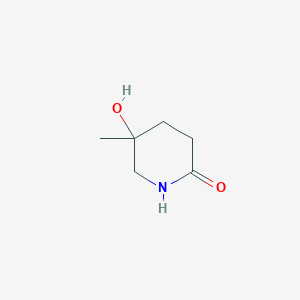


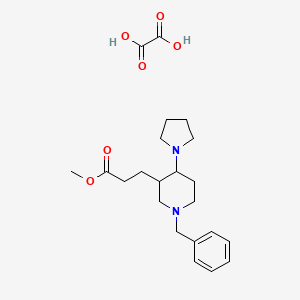
![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)
